molecular formula C10H11NO6 B2799252 5-Ethoxy-4-methoxy-2-nitrobenzoic acid CAS No. 61948-83-2

5-Ethoxy-4-methoxy-2-nitrobenzoic acid

Cat. No.: B2799252
CAS No.: 61948-83-2
M. Wt: 241.199
InChI Key: HVTHICJFQQKQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid typically involves the nitration of an appropriate benzoic acid derivative. One common method is the reaction of 2-hydroxy-4-nitrobenzoic acid with ethyl iodide and methanol under basic conditions . The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nitration and esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-methoxy-2-nitrobenzoic acid undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can form esters with alcohols under acidic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium ethoxide or methoxide in an appropriate solvent.

    Esterification: Concentrated sulfuric acid as a catalyst and an excess of the alcohol.

Major Products

    Reduction: 5-Ethoxy-4-methoxy-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Ethyl or methyl esters of this compound.

Scientific Research Applications

5-Ethoxy-4-methoxy-2-nitrobenzoic acid is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethoxy and methoxy groups can influence the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-4-methoxy-2-nitrobenzoic acid is unique due to the presence of both ethoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the nitro group makes it a versatile compound for various applications in research and industry.

Biological Activity

5-Ethoxy-4-methoxy-2-nitrobenzoic acid (C10H11NO6), a compound with notable chemical properties, has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

This compound is characterized by its nitro group, which can participate in redox reactions, and its ethoxy and methoxy substituents that influence binding affinity and specificity towards biological targets. The compound's molecular weight is approximately 241.197 g/mol, and it is synthesized through nitration and esterification processes, typically involving the reaction of benzoic acid derivatives under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including methyltransferases, which play critical roles in epigenetic regulation .
  • Binding Affinity : The presence of the carboxylic acid group allows for hydrogen bonding with target molecules, enhancing its biological activity. The nitro group may also facilitate interactions through redox mechanisms .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may have antitumor properties, potentially through the inhibition of DNA methyltransferases, which are involved in cancer cell proliferation.
  • Antimicrobial Properties : Some studies have indicated that this compound may exhibit antimicrobial effects against certain bacterial strains, although further research is needed to elucidate the mechanisms involved.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been suggested, making it a candidate for further investigation in inflammatory disease models.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
2-Methoxy-4-nitrobenzoic acidLacks ethoxy groupModerate enzyme inhibition
5-Hydroxy-4-methoxy-2-nitrobenzoic acidHydroxy instead of ethoxy groupLower binding affinity
This compoundContains both ethoxy and methoxy groupsEnhanced enzyme inhibition and specificity

Case Studies

Several case studies have explored the biological activities of this compound:

  • Study on Methyltransferase Inhibition : A study demonstrated that derivatives of this compound exhibited improved inhibitory potency against DNA methyltransferase 1 compared to traditional inhibitors, suggesting potential for use in epigenetic therapies .
  • Antimicrobial Efficacy : In vitro tests revealed that this compound showed significant activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Properties

IUPAC Name

5-ethoxy-4-methoxy-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-3-17-9-4-6(10(12)13)7(11(14)15)5-8(9)16-2/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTHICJFQQKQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.